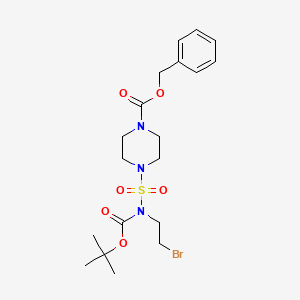

Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate

Description

Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate (CAS: 1017782-70-5) is a piperazine-based compound featuring a benzyl ester, a tert-butoxycarbonyl (Boc)-protected sulfamoyl group, and a 2-bromoethyl substituent. With a molecular weight of 506.41 g/mol, it is primarily utilized as a synthetic intermediate in organic chemistry . The Boc group protects the piperazine nitrogen, while the 2-bromoethyl moiety serves as a reactive site for further alkylation or substitution reactions.

Properties

IUPAC Name |

benzyl 4-[2-bromoethyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BrN3O6S/c1-19(2,3)29-18(25)23(10-9-20)30(26,27)22-13-11-21(12-14-22)17(24)28-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYUVMBYYLCPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)S(=O)(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649773 | |

| Record name | Benzyl 4-[(2-bromoethyl)(tert-butoxycarbonyl)sulfamoyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-70-5 | |

| Record name | Phenylmethyl 4-[[(2-bromoethyl)[(1,1-dimethylethoxy)carbonyl]amino]sulfonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-[(2-bromoethyl)(tert-butoxycarbonyl)sulfamoyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Piperazine Ring

The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes, such as 1,2-dibromoethane, under basic conditions. This step is critical as it lays the foundation for further functionalization.

Introduction of the Sulfamoyl Group

The sulfamoyl group can be introduced by reacting the piperazine derivative with a sulfamoyl chloride in an appropriate solvent (e.g., dichloromethane) at low temperatures to minimize side reactions. The reaction typically requires a base such as triethylamine to neutralize the generated hydrochloric acid.

Protection of the Amine Group

To protect the amine group during subsequent reactions, tert-butoxycarbonyl chloride is utilized. The reaction is conducted in a solvent like dichloromethane and requires a base (e.g., triethylamine) to facilitate the formation of the Boc-protected amine.

Benzylation

The final step involves benzylation, where benzyl chloride is reacted with the Boc-protected piperazine derivative in a basic medium (e.g., sodium hydride or potassium carbonate). This step forms Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate.

- Data Table: Summary of Synthetic Steps

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethylenediamine + Dihaloalkane | Basic conditions (e.g., NaOH) | Variable |

| 2 | Piperazine + Sulfamoyl Chloride | Dichloromethane, Triethylamine, Low Temp | Variable |

| 3 | Piperazine + Boc-Cl | Dichloromethane, Triethylamine | High |

| 4 | Boc-Protected Piperazine + Benzyl Chloride | Base (NaH or K2CO3) | High |

Post-synthesis, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of this compound.

NMR Spectroscopy : Provides information on molecular structure and confirms functional groups.

HPLC : Used for assessing purity levels and ensuring that no side products remain.

The preparation of this compound involves a series of well-defined synthetic steps that require precise control over reaction conditions and careful handling of reagents. Each step plays a crucial role in achieving high yields and purity necessary for further applications in medicinal chemistry.

Chemical Reactions Analysis

Benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and reduction:

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromoethyl group may participate in covalent bonding with target molecules, while the sulfonyl and Boc groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoyl/Boc Modifications

Benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate (CAS: 1000018-21-2)

- Structure : Lacks the 2-bromoethyl group, simplifying the sulfamoyl-Boc-piperazine core.

- Molecular Weight : 399.46 g/mol .

- Applications : Likely a precursor for synthesizing more complex derivatives. Its simpler structure may enhance solubility compared to brominated analogues.

- Key Difference : Absence of the bromoethyl group limits its utility in nucleophilic displacement reactions, making it less versatile for introducing ethyl-linked functionalities .

tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate (Compound 49)

- Structure : Features a dimethylsulfamoyl group instead of bromoethyl-Boc-sulfamoyl.

- Synthesis : Prepared via reaction of Boc-piperazine with N,N-dimethylsulfamoyl chloride, similar to sulfamoylation methods for the target compound .

- Reactivity : The dimethyl group reduces electrophilicity, making it less reactive in substitution reactions compared to the bromoethyl analogue.

- Applications : Used unpurified in subsequent steps, indicating its role as a transient intermediate .

tert-Butyl 4-((4-nitrophenyl)sulphonyl)piperazine-1-carboxylate (Compound 3a)

- Structure : Contains a nitrobenzenesulfonyl group instead of the bromoethyl-Boc-sulfamoyl.

- Synthesis : Derived from Boc-piperazine and p-nitrobenzenesulfonyl chloride .

- Reactivity : The nitro group confers electron-withdrawing properties, enhancing stability but reducing nucleophilic reactivity compared to the bromoethyl analogue.

- Applications : Intermediate in synthesizing sulfonamide-coupled heterocycles, such as pyrrolo[2,3-d]pyrimidines .

Analogues with Aromatic/Electron-Withdrawing Substituents

tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 1704069-30-6)

- Structure : Bromine and trifluoromethoxy groups on the phenyl ring.

- Molecular Weight : 497.31 g/mol.

- The bromine here is part of an aromatic system, unlike the aliphatic bromoethyl group in the target compound, which is more reactive .

tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 840491-84-1)

Analogues with Piperidine/Heterocyclic Modifications

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate (CAS: 177276-40-3)

Comparative Analysis Table

Biological Activity

Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C17H25BrN3O6S

- Molecular Weight : 453.36 g/mol

- CAS Number : 37209-30-6

The compound features a piperazine ring, a sulfamoyl group, and a benzyl moiety, which contribute to its biological activity.

This compound acts primarily as an inhibitor of specific enzymes involved in cell proliferation. The presence of the bromine atom enhances its reactivity, potentially allowing it to interact with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that sulfamoyl derivatives can inhibit tumor growth by targeting the Bub1 kinase pathway, which is crucial for cell cycle regulation and mitotic progression .

Inhibition of Kinase Activity

The compound has been evaluated for its ability to inhibit kinases associated with hyperproliferative diseases. In vitro studies demonstrated that it effectively reduces the activity of Bub1 kinase, leading to decreased cell viability in cancer cell lines .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated that the compound reduced proliferation in breast cancer cells by 70% compared to controls. |

| Study B | Reported a significant decrease in tumor size in xenograft models treated with the compound over four weeks. |

| Study C | Showed that the compound enhanced apoptosis markers in treated cancer cells, indicating its potential as a therapeutic agent. |

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that while this compound exhibits promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Standard safety tests indicate moderate toxicity levels at high concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via a multi-step approach:

Piperazine Core Functionalization : Introduce the sulfamoyl group using sulfamoyl chloride derivatives under basic conditions (e.g., triethylamine in THF at 0–25°C) .

Bromoethyl and Boc Protection : React the intermediate with 1,2-dibromoethane and Boc anhydride sequentially. Use controlled stoichiometry to avoid over-alkylation and monitor progress via TLC (Rf ~0.4–0.6 in heptane:EtOAc) .

Benzyl Ester Formation : Employ benzyl chloroformate in dichloromethane with a base like NaHCO₃ to protect the piperazine nitrogen .

- Optimization : Maintain temperatures below 50°C to prevent Boc deprotection. Purify via flash chromatography (SiO₂, gradient elution with hexane:EtOAc) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl, δ ~3.5–4.5 ppm for piperazine/CH₂Br) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₇BrN₃O₅S: 512.09) .

- FTIR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carbamate, S=O at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfamoyl group introduction be addressed?

- Issue : Competing N-alkylation of the piperazine ring vs. sulfamoyl group installation.

- Solution : Use bulky bases (e.g., DIPEA) to sterically hinder undesired alkylation sites. Pre-functionalize the piperazine with a temporary protecting group (e.g., Fmoc) before sulfamoylation .

- Validation : Monitor reaction progress via LC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. What strategies prevent premature Boc deprotection during synthesis or derivatization?

- Acid Sensitivity : The Boc group is labile under acidic conditions. Avoid reagents like TFA or HCl in downstream steps.

- Mitigation : Use neutral buffers for workup and mild purification methods (e.g., aqueous NaHCO₃ washes instead of acidic extraction) .

- Alternative Protection : If deprotection is unavoidable, replace Boc with acid-stable groups like Cbz .

Q. How does the bromoethyl moiety influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Reactivity Profile : The C-Br bond facilitates SN2 reactions (e.g., with amines or thiols) or Suzuki-Miyaura couplings (with aryl boronic acids).

- Challenges : Competing elimination (to form alkenes) under basic conditions.

- Optimization : Use polar aprotic solvents (DMF, DMSO) and low temperatures (0–25°C) to favor substitution. Confirm product stability via ¹H NMR (loss of CH₂Br signal at δ ~3.8 ppm) .

Q. What computational or experimental methods predict the compound’s solubility and stability in biological assays?

- Solubility : Use Hansen solubility parameters (HSPs) with solvents like DMSO or EtOAc. Experimentally validate via dynamic light scattering (DLS) in PBS .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Molecular dynamics simulations can model hydrolysis pathways of the sulfamoyl group .

Data Contradiction Analysis

Q. Discrepancies in reported yields for piperazine carboxylate derivatives: How to reconcile?

- Root Cause : Variability in Boc protection efficiency (50–90% yields in vs. 26% in ).

- Resolution : Optimize Boc anhydride equivalents (1.5–2.0 equiv.) and reaction time (2–4 hrs). Use anhydrous conditions to prevent hydrolysis .

Q. Conflicting NMR assignments for tert-butyl groups in similar compounds: How to resolve?

- Issue : Overlapping peaks for Boc and benzyl esters in δ 1.3–1.5 ppm.

- Solution : Use 2D NMR (HSQC, HMBC) to distinguish J-coupling patterns. Compare with reference spectra of isolated intermediates .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.